molecular formula C22H23ClN4O3 B2890953 1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1251679-79-4

1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine

Cat. No. B2890953
CAS RN: 1251679-79-4
M. Wt: 426.9
InChI Key: PFJHZFCTQDBVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
BenchChem offers high-quality 1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2E)-3-phenylprop-2-enoyl]-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

Benzamide derivatives with a piperidine moiety have been synthesized and evaluated for their activity as serotonin 4 (5-HT(4)) receptor agonists, specifically targeting gastrointestinal motility. These compounds have shown promising pharmacological profiles for improving gastrointestinal functions, although challenges with oral bioavailability due to poor intestinal absorption rates were noted. Modifications to the molecule structure aimed to improve these pharmacokinetic properties, highlighting the compound's relevance in developing therapeutic agents for gastrointestinal disorders (Sonda et al., 2003).

Radiolabeled Probes for σ-1 Receptors

Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential ligands for σ receptors, with particular interest in their application as radiolabeled probes. These compounds demonstrated high affinity and selectivity in in vitro receptor binding assays, with promising in vivo uptake in rat brains, indicating their utility for tomographic studies of σ receptors (Waterhouse et al., 1997).

Synthesis of Chiral Non-Racemic Heterocycles

Research into synthesizing chiral non-racemic heterocycles, including oxa- and azaheterocycles, through cross-metathesis and Pd-catalyzed cyclization has been reported. This synthesis pathway, involving piperidine derivatives, offers a concise method for producing these compounds with high enantiomeric purity, demonstrating the compound's versatility in creating structurally and stereochemically complex heterocycles (Uenishi & Vikhe, 2010).

Neuroprotective Agents Blocking NMDA Responses

Derivatives of piperidine have been identified as potent and selective antagonists of N-methyl-D-aspartate (NMDA) receptors, offering potential as neuroprotective agents. These compounds block NMDA responses, protecting neurons from glutamate toxicity, which is critical in developing treatments for neurodegenerative diseases (Chenard et al., 1995).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease. The activity was notably enhanced by substituting the benzamide moiety with a bulky group, underscoring the importance of structural modifications in optimizing biological activity (Sugimoto et al., 1990).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-29-19-7-5-15(6-8-19)21-25-22(30-26-21)16-9-11-27(12-10-16)14-20(28)24-18-4-2-3-17(23)13-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJHZFCTQDBVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.